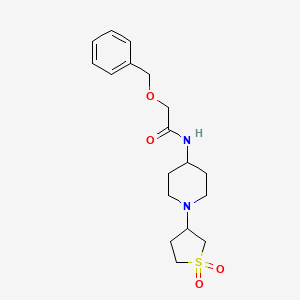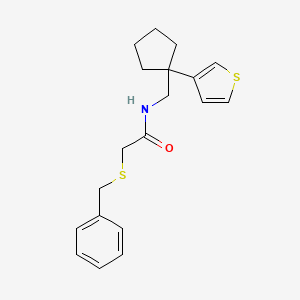
2-(benzylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide, also known as BTCPMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. The compound is a derivative of acetamide and is known to possess various biochemical and physiological effects.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated the utility of thioureido-acetamides in synthesizing various heterocyclic compounds through one-pot cascade reactions. These reactions are characterized by excellent atom economy, highlighting the potential of thioureido-acetamides as precursors in the synthesis of heterocyclic compounds such as 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines, among others. The structural determination and tautomer preference of these products have been supported by spectroscopic, chemical data, and DFT calculations (Schmeyers & Kaupp, 2002).
Antitumor Activity
A study involving the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems revealed considerable anticancer activity against some cancer cell lines. This underscores the potential of benzothiazole-based compounds, which are structurally related to 2-(benzylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide, in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
Compounds synthesized from acetamides, including those related to this compound, have shown promising antimicrobial properties. The synthesis and characterization of a series of arylidene compounds from 2-iminothiazolidine-4-one derivatives have demonstrated sensitivity against both gram-positive and gram-negative test organisms, suggesting their potential application in developing antimicrobial agents (Azeez & Abdullah, 2019).
properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS2/c21-18(14-23-12-16-6-2-1-3-7-16)20-15-19(9-4-5-10-19)17-8-11-22-13-17/h1-3,6-8,11,13H,4-5,9-10,12,14-15H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLWQJGSJHZKTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CSCC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2440124.png)
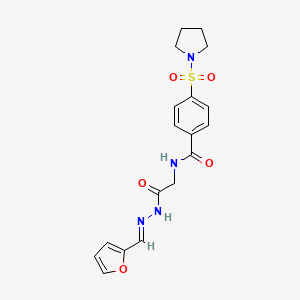
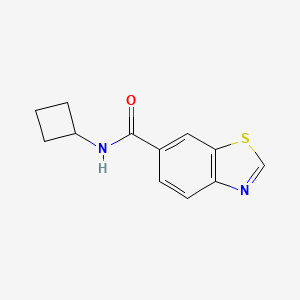
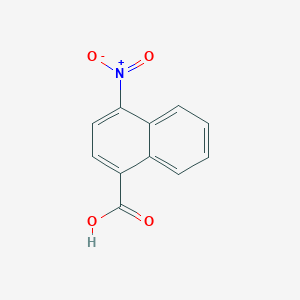
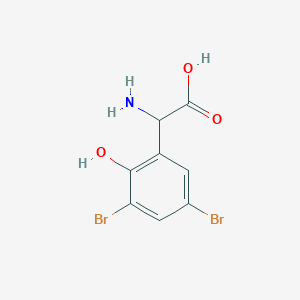
![6-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2440131.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2440132.png)
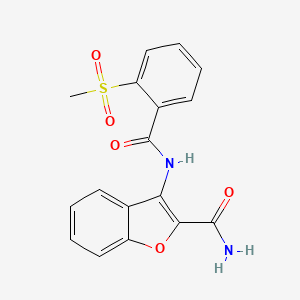
![3-methyl-7-(2-{[3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2440136.png)
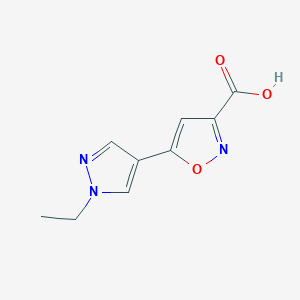

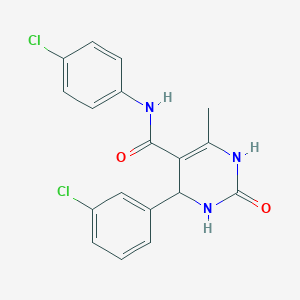
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2440142.png)
